molecular formula C7H10N2O2 B13080619 (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol

(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol

Cat. No.: B13080619
M. Wt: 154.17 g/mol
InChI Key: IUTWZXFOAMBPPJ-UHFFFAOYSA-N
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Description

(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol is a heterocyclic compound featuring a pyrano-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave irradiation to facilitate cross-coupling reactions, which significantly reduces reaction time . Another approach includes the use of tert-butyl carbamate derivatives, which are subjected to specific reaction conditions to yield the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the pyrazole ring.

Scientific Research Applications

(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism by which (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-ylmethanol

InChI

InChI=1S/C7H10N2O2/c10-4-6-7-5(1-2-11-6)3-8-9-7/h3,6,10H,1-2,4H2,(H,8,9)

InChI Key

IUTWZXFOAMBPPJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1C=NN2)CO

Origin of Product

United States

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